molecular formula C20H17NO5S2 B2958356 2-{[(4E)-4-[(2,5-dimethylbenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid CAS No. 670260-22-7

2-{[(4E)-4-[(2,5-dimethylbenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid

Cat. No.: B2958356
CAS No.: 670260-22-7
M. Wt: 415.48
InChI Key: PPLCZNMWAXZCTP-LTGZKZEYSA-N
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Description

2-{[(4E)-4-[(2,5-dimethylbenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4E)-4-[(2,5-dimethylbenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions One common approach is to start with the naphthalene derivative, which undergoes sulfonylation to introduce the sulfonyl group This is followed by the formation of the imino group through a condensation reaction with an appropriate amine

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-{[(4E)-4-[(2,5-dimethylbenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(4E)-4-[(2,5-dimethylbenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting gene expression. The acetic acid moiety may facilitate the compound’s binding to proteins, altering their function.

Comparison with Similar Compounds

Uniqueness: 2-{[(4E)-4-[(2,5-dimethylbenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid stands out due to its multifunctional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-12-7-8-13(2)18(9-12)28(25,26)21-16-10-17(27-11-19(22)23)20(24)15-6-4-3-5-14(15)16/h3-10H,11H2,1-2H3,(H,22,23)/b21-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLCZNMWAXZCTP-LTGZKZEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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